molecular formula C₈H₁₈N₂O₄S B103927 Methyl N-(triethylammoniosulfonyl)carbamate CAS No. 29684-56-8

Methyl N-(triethylammoniosulfonyl)carbamate

Cat. No. B103927
CAS RN: 29684-56-8
M. Wt: 238.31 g/mol
InChI Key: YSHOWEKUVWPFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(triethylammoniosulfonyl)carbamate is a compound that is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from related research on N-methyl carbamates and similar structures. These compounds are of interest due to their utility in various chemical reactions and potential applications in the synthesis of biologically active molecules, including pesticides, insecticides, and pharmaceuticals.

Synthesis Analysis

The synthesis of N-methyl carbamates can be achieved through various methods. One approach involves the reaction of N-methyl carbamoylimidazole with nucleophiles in the presence of a base such as triethylamine, yielding products like N-methylureas and carbamates in good to excellent yields . Another method includes the conversion of primary alcohols to urethanes using the inner salt of Methyl (Carboxysulfamoyl)Triethylammonium hydroxide, with methyl (chlorosulfonyl)carbamate as an intermediate . Additionally, the synthesis of methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent has been reported, suggesting a green and efficient route .

Molecular Structure Analysis

The molecular structure of N-methyl carbamates typically includes an N-methylcarbamoyl group, which is the toxophoric group responsible for the biological activity of these compounds. The structure-activity relationship studies indicate that the N-methylcarbamoyl group can carbamoylate cholinesterase, an enzyme critical for nerve function . The molecular structure of these compounds can be manipulated through various synthetic routes to yield derivatives with different properties and activities.

Chemical Reactions Analysis

N-methyl carbamates can undergo various chemical reactions, including N-acylation, which affects their biological activity. N-Acylated N-methylcarbamates generally exhibit lower mammalian toxicities and insecticidal activities compared to their unacylated counterparts . The synthesis of carbamates from hydroxamic acids via the Lossen rearrangement has also been catalyzed by N-methylimidazole, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl carbamates are influenced by their molecular structure. For instance, the synthesis of radiolabeled N-methylcarbamates has been described, which is significant for understanding the metabolism and environmental fate of these compounds . Thermodynamic analyses, such as the calculation of reaction heat, Gibbs free energy change, and equilibrium constants, provide insights into the synthesis processes and guide experimental research . The reduction of carbamates to N-methyl amines, a process catalyzed by magnesium, highlights the reactivity of these compounds and their potential for conversion into biologically active molecules .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The Burgess reagent is a powerful dehydrating agent . It has been used to prepare isocyanides, nitriles, and nitrile oxides from formamides, primary amides, and nitroalkanes respectively . In recent years, its most notable application has been in the cyclodehydration of hydroxy amides and thioamides to afford the corresponding heterocycles .
  • Methods of Application or Experimental Procedures : The Burgess reagent is oxidation and moisture sensitive and therefore has only limited shelf-life . Although commercially available, it is best prepared fresh from chlorosulfonyl isocyanate and triethylamine in methanol .
  • Results or Outcomes : The Burgess reagent has been used to achieve high yields in the cyclodehydration of hydroxy amides . For example, the attachment of the Burgess reagent to polyethyleneglycol led to a useful reagent that, compared to the original Burgess reagent, gave superior yields of oxazolines and thiazolines .
  • Scientific Field : Organic Chemistry

    • Summary of the Application : The Burgess reagent is used to convert secondary and tertiary alcohols with an adjacent proton into alkenes .
    • Methods of Application or Experimental Procedures : The Burgess reagent is a mild and selective dehydrating reagent often used in organic chemistry . It was developed in the laboratory of Edward M. Burgess at Georgia Tech .
    • Results or Outcomes : The Burgess reagent has been used to achieve high yields in the conversion of secondary and tertiary alcohols with an adjacent proton into alkenes .
  • Scientific Field : Organic Chemistry

    • Summary of the Application : The Burgess reagent is a powerful dehydration agent for compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides .
    • Methods of Application or Experimental Procedures : The Burgess reagent is oxidation and moisture sensitive and therefore has only limited shelf-life . Although commercially available, it is best prepared fresh from chlorosulfonyl isocyanate and triethylamine in methanol .
    • Results or Outcomes : The Burgess reagent has been used to achieve high yields in the dehydration of compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides .

Safety And Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHOWEKUVWPFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894112
Record name Methyl N-(triethylammoniosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Burgess reagent

CAS RN

29684-56-8
Record name Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29684-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Methoxycarbonyl)sulfamoyl)triethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(triethylammoniosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HBH02LFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl N-(triethylammoniosulfonyl)carbamate
Reactant of Route 2
Methyl N-(triethylammoniosulfonyl)carbamate
Reactant of Route 3
Reactant of Route 3
Methyl N-(triethylammoniosulfonyl)carbamate
Reactant of Route 4
Methyl N-(triethylammoniosulfonyl)carbamate

Citations

For This Compound
34
Citations
A Papagni, S Maiorana, E Licandro… - European journal of …, 2001 - Wiley Online Library
The (δ‐hydroxyalkenyl)(pyrrolidino)carbene complexes, prepared by means of aldol additions of the (propenyl)(pyrrolidino)carbene complex to p‐nitrobenzaldehyde and 4‐…
S Nanchen, A Pfaltz - Chemistry–A European Journal, 2006 - Wiley Online Library
… General procedure for the preparation of esters 12 a, f, k: A solution of amide 11 a (2.40 g, 12.6 mmol) and methyl N-triethylammoniosulfonyl-carbamate (3.29 g, 13.8 mmol) in THF (40 …
P Wipf, CP Miller - Tetrahedron letters, 1992 - Elsevier
The diisopropyl azodicarboxylate-triphenylphosphine mediated cyclization of serine and allo-threonine derivatives provides peptide oxazolines, whereas cyclization of threonine …
Number of citations: 202 www.sciencedirect.com
P Wipf, CP Miller - Tetrahedron letters, 1992 - Elsevier
Cyclization of serine and threonine derivatives with Burgess reagent provides a one-step, streospecific access to 4,5-dihydrooxazoles. Noteworthy features of this new methodology …
Number of citations: 242 www.sciencedirect.com
HH Lu, KJ Gan, FQ Ni, Z Zhang… - Journal of the American …, 2022 - ACS Publications
We achieved a concise total synthesis of salimabromide by using a novel intramolecular radical cyclization to simultaneously construct the unique benzo-fused [4.3.1] carbon skeleton …
Number of citations: 3 pubs.acs.org
B Jiang, G Li, J Yu, X Xu, H Pan, C Zhao… - Reaction Chemistry & …, 2023 - pubs.rsc.org
Several synthetic routes of nirmatrelvir (the ingredient of a new drug to treat COVID-19 made by Pfizer) have been reported. We focused on a second route to improve the synthetic …
Number of citations: 3 pubs.rsc.org
E Licandro, S Maiorana, A Papagni, P Hellier… - Journal of …, 1999 - Elsevier
A series of poly-unsaturated pyrrolidino carbene complexes have been synthesized and their first β hyperpolarizabilities evaluated using the Hyper Rayleigh Scattering (HRS) technique…
Number of citations: 37 www.sciencedirect.com
D Crich, V Krishnamurthy - Tetrahedron, 2006 - Elsevier
The synthesis of the phenanthridinone nucleus common to the Amaryllidaceae series of natural products is achieved by a sequence involving tributylstannane-mediated, …
Number of citations: 44 www.sciencedirect.com
L Ripa, J Sandmark, G Hughes… - Journal of Medicinal …, 2023 - ACS Publications
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family mainly targeting cytosolic nonhistone substrates, such as α-tubulin, cortactin, and heat shock protein 90 to …
Number of citations: 3 pubs.acs.org
AM DeBerardinis, DS Raccuia, EN Thompson… - European Journal of …, 2015 - Elsevier
The hedgehog (Hh) signaling pathway is a developmental signaling pathway that has been implicated as a target for anti-cancer drug development in a variety of human malignancies. …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.